molecular formula C22H22N2OS B13367879 N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide

N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide

Cat. No.: B13367879
M. Wt: 362.5 g/mol
InChI Key: RDOOMAILMBVSPD-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a 3,3-diphenylpropyl group and a methylthio group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide typically involves the reaction of 3,3-diphenylpropylamine with 2-(methylthio)nicotinic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Diphenylpropyl)glycinamide
  • N-(1-methyl-3,3-diphenylpropyl)formamide
  • N-(3,3-Diphenylpropyl)-3-(4-methylphenyl)acrylamide

Uniqueness

N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide is unique due to the presence of both the 3,3-diphenylpropyl and methylthio groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C22H22N2OS/c1-26-22-20(13-8-15-24-22)21(25)23-16-14-19(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-13,15,19H,14,16H2,1H3,(H,23,25)

InChI Key

RDOOMAILMBVSPD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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